t-Butylsilane

Organosilicon Chemistry Reductions Steric Effects

t-Butylsilane (tert-butylsilane, CAS 18165-85-0) is a primary organosilane with the molecular formula C4H12Si and a molecular weight of 88.22 g/mol. It is a low-boiling liquid (boiling point: 40.5±9.0 °C at 760 mmHg) with a high vapor pressure of 434.0±0.1 mmHg at 25 °C, and is highly flammable with a flash point of -21.7±18.7 °C.

Molecular Formula C4H9Si
Molecular Weight 85.20 g/mol
Cat. No. B15483781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butylsilane
Molecular FormulaC4H9Si
Molecular Weight85.20 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si]
InChIInChI=1S/C4H9Si/c1-4(2,3)5/h1-3H3
InChIKeyKNSVRQSOPKYFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Butylsilane: Critical Physicochemical Profile and Functional Class Overview for Procurement Decisions


t-Butylsilane (tert-butylsilane, CAS 18165-85-0) is a primary organosilane with the molecular formula C4H12Si and a molecular weight of 88.22 g/mol [1]. It is a low-boiling liquid (boiling point: 40.5±9.0 °C at 760 mmHg) with a high vapor pressure of 434.0±0.1 mmHg at 25 °C, and is highly flammable with a flash point of -21.7±18.7 °C . This compound serves as a fundamental building block in organosilicon chemistry and finds specific, quantifiable utility in applications ranging from vapor deposition processes to specialized organic transformations, as detailed in the evidence guide below.

Why t-Butylsilane Cannot Be Substituted with Generic Silanes in Critical Applications


Direct substitution of t-butylsilane with other common silanes (e.g., triethylsilane, tert-butyldimethylsilane) is not a straightforward exchange and often leads to quantifiably different outcomes in key performance parameters. As demonstrated in the evidence below, t-butylsilane derivatives (mono-, di-, and tri-substituted) exhibit unique reactivity profiles in hydrosilylation and dehydrogenative silylation [1]. They provide critical safety and handling advantages over silane (SiH4) in chemical vapor deposition (CVD) processes [2]. The specific steric and electronic properties conferred by the tert-butyl group(s) result in measurable differences in reaction rates, stereoselectivity, and material quality that generic silanes cannot replicate [3].

Quantitative Differentiation Evidence for t-Butylsilane and Its Derivatives


Reactivity Advantage in Reductions: 20-40× Rate Enhancement for Di-tert-butylmethylsilane over Di-tert-butylsilane

In the reduction of alkyl-substituted cyclohexanones, a direct head-to-head comparison demonstrates that di-tert-butylmethylsilane is 20 to 40 times more reactive than di-tert-butylsilane [1]. This dramatic difference in reaction rate is a direct consequence of the subtle change in steric bulk around the silicon center, providing a quantifiable basis for selecting the appropriate silane for specific synthetic transformations.

Organosilicon Chemistry Reductions Steric Effects

Enhanced Safety Profile in CVD: Di-tert-butylsilane as a Non-Toxic, Air-Stable Alternative to Silane

For the deposition of silicon carbide (SiC) films via chemical vapor deposition (CVD), di-tert-butylsilane (DTBS) offers a quantifiable and critical safety advantage over the industry standard, silane (SiH4). While silane is a highly toxic, pyrophoric gas that requires expensive and complex gas handling infrastructure, DTBS is explicitly characterized as a 'less toxic, air stable, non corrosive liquid' [1]. This difference in physical state and hazard classification allows for a low-temperature pyrolysis process (550-800°C) that is compatible with standard semiconductor device processing [2].

Chemical Vapor Deposition Semiconductor Materials Thin Film Deposition

Proven Low-Temperature SiC CVD Process Window: 550-800°C for Polycrystalline Films

A method for depositing high-quality stoichiometric, polycrystalline silicon carbide films using di-tert-butylsilane pyrolysis in an oxygen-free ambient has been established at a deposition temperature in the range of 550°C to 800°C [1]. This low-temperature regime is crucial for compatibility with bipolar-CMOS device processing, as it minimizes thermal budget and prevents damage to underlying structures [1]. This represents a quantifiable process window advantage over many other single-source precursors that require higher temperatures for stoichiometric SiC deposition.

Chemical Vapor Deposition Silicon Carbide Semiconductor Processing

Comparative Reactivity in Dehydrogenative Silylation: Tert-butyldimethylsilane vs. Phenyldimethylsilane and Triethylsilane

In a direct comparative study of dehydrogenative silylation of alcohols, the relative reactivity of several common silanes was established. Under the specific catalysis conditions, phenyldimethylsilane and diphenylmethylsilane proved to be more reactive than either triethylsilane or tert-butyldimethylsilane [1]. This explicit ranking of reactivity provides a data-driven rationale for selecting the appropriate silylating agent when both reactivity and the specific steric properties of the resulting silyl ether are critical to a synthetic sequence.

Organic Synthesis Silylation Protecting Groups

High-Value Application Scenarios for t-Butylsilane Derivatives


Semiconductor Fabrication: Low-Temperature Deposition of SiC Films for CMOS and Heterojunction Bipolar Transistors (HBTs)

Di-tert-butylsilane (DTBS) is the preferred precursor for depositing high-quality silicon carbide (SiC) films in semiconductor manufacturing, particularly for applications requiring a low thermal budget, such as bipolar-CMOS device integration. The proven deposition temperature window of 550-800°C [1] allows for the formation of stoichiometric, polycrystalline SiC without damaging temperature-sensitive underlying structures. The method also enables n-type doping using a tert-butyl phosphine source, making it suitable for creating emitter-quality films in silicon heterojunction bipolar transistors [1]. Its air-stable, liquid nature simplifies handling compared to pyrophoric silane gas [2].

Pharmaceutical and Fine Chemical Synthesis: Steric Tuning of Silane Reducing Agents

In the synthesis of complex pharmaceutical intermediates, the choice of silane reducing agent is critical for controlling reaction rates and stereoselectivity. The quantifiable 20-40× increase in reaction rate observed when switching from di-tert-butylsilane to di-tert-butylmethylsilane [1] demonstrates the power of fine-tuning steric bulk around the silicon center. Chemists can leverage this knowledge to design reduction steps that are either highly accelerated for throughput or slowed for selectivity, directly impacting process efficiency and yield.

Protecting Group Strategies: Rational Selection of Silylating Agents for Regioselective Alcohol Protection

The well-established reactivity hierarchy in dehydrogenative silylation (e.g., phenyldimethylsilane > tert-butyldimethylsilane) [1] provides a clear, evidence-based decision tree for selecting a silylating agent. When a synthetic sequence demands a robust, acid-stable protecting group that can survive multiple steps, tert-butyldimethylsilane (leading to the TBS ether) is the proven choice, even if it requires a more active catalyst or longer reaction time compared to faster, less sterically hindered alternatives. This rational selection, based on comparative reactivity data, is essential for high-yielding, reproducible syntheses of complex molecules like carbohydrates or natural products.

Materials Science Research: CVD of Silicon Nitride and Silicon Dioxide Films

Beyond silicon carbide, di-tert-butylsilane (DTBS) is a versatile single-source precursor for depositing silicon nitride and silicon dioxide films via thermal or plasma-enhanced CVD [REFS-1, REFS-2]. Its favorable vapor pressure and air-stability simplify reactor design and operation [2]. This makes it a practical choice for research groups and pilot lines developing new dielectric materials or passivation layers, where the safety and handling advantages over traditional gaseous precursors like silane are paramount [2].

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